BenchChemオンラインストアへようこそ!

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone

α1-adrenoceptor antagonist LUTS/BPH vas deferens functional assay

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone (CAS 328286-62-0; molecular formula C₁₈H₁₇FN₂O₃; MW 328.34 g/mol) is a heterocyclic arylpiperazine derivative that incorporates a 1,3-benzodioxole (methylenedioxybenzene) N-acyl pharmacophore and a 4-fluorophenyl substituent on the piperazine ring. The compound belongs to the benzodioxole-piperazine chemotype, a scaffold extensively pursued in patent literature for dual 5-HT₂A and dopamine D₃ receptor modulation , as well as in α₁-adrenoceptor antagonist programs.

Molecular Formula C18H17FN2O3
Molecular Weight 328.3 g/mol
Cat. No. B11024523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone
Molecular FormulaC18H17FN2O3
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H17FN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2
InChIKeyMCOSLRRJMQQCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone — Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone (CAS 328286-62-0; molecular formula C₁₈H₁₇FN₂O₃; MW 328.34 g/mol) [1] is a heterocyclic arylpiperazine derivative that incorporates a 1,3-benzodioxole (methylenedioxybenzene) N-acyl pharmacophore and a 4-fluorophenyl substituent on the piperazine ring. The compound belongs to the benzodioxole-piperazine chemotype, a scaffold extensively pursued in patent literature for dual 5-HT₂A and dopamine D₃ receptor modulation [2], as well as in α₁-adrenoceptor antagonist programs [3]. Spectroscopic characterization (¹H NMR in DMSO-d₆) is publicly available, confirming structural identity [1]. The HTS-derived activity fingerprint against coagulation factor XII (IC₅₀ > 50 µM) [4] indicates negligible activity at this off-target, defining a selectivity baseline relevant to procurement decisions for CNS- and cardiovascular-focused discovery programs where factor XII interference is undesirable.

Why Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone Cannot Be Replaced by Generic Arylpiperazine Analogs


Substituting Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone with a generic benzodioxole-piperazine or fluorophenylpiperazine analog risks undermining target selectivity, metabolic stability, and functional potency in ways that are not predictable from structural similarity alone. The para-fluorophenyl substitution pattern is critical: in arylpiperazine series, shifting the fluorine from the para to the ortho position alters α₁-adrenoceptor subtype selectivity [1], and replacing the N-acyl carbonyl linker with a methylene linker substantially changes metabolic liability by enabling N-dealkylation to release free para-fluorophenylpiperazine (pFPP), a known CYP450-interacting metabolite [2]. In the broader benzodioxole-piperazine chemical class, minor modifications to the benzodioxole moiety or the N-phenyl substituent have been shown to shift potency by over 100-fold in functional α₁-AR assays [1] and to modulate the balance of 5-HT₂A versus D₃ receptor engagement in dual modulator programs [3]. These SAR discontinuities mean that even closely related in-class compounds are not functionally interchangeable; procurement based solely on scaffold similarity without verifying the precise substitution pattern and linker chemistry can lead to selection of a compound with a meaningfully different biological fingerprint, compromising experimental reproducibility.

Quantitative Differentiation Evidence: Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone vs. Closest Analogs


Para-Fluorophenyl Substitution Drives α₁A-Adrenoceptor Potency: Subnanomolar Affinity Achievable in the Arylpiperazine Series

In a systematic SAR study of benzodioxole N-phenylpiperazine derivatives at cloned human α₁-AR subtypes, the 4-fluorophenyl substitution pattern was associated with subnanomolar pKi values for the α₁A subtype. Compound 7 (LDT451), bearing a 4-fluorophenyl group, achieved a pKi of 9.41 (Ki ≈ 0.39 nM) at α₁A-AR in CHO cell binding assays, with a general trend toward α₁A/D selectivity over α₁B across the series [1]. In contrast, the 2-methoxyphenyl analog LASSBio-772 showed a different selectivity profile (Ki α₁A = 0.14 nM; Ki α₁B = 5.55 nM; 40-fold selectivity) [2]. These data demonstrate that the para-fluorophenyl substituent is a key determinant of α₁A/D potency and that its substitution pattern cannot be altered without measurable shifts in receptor subtype engagement.

α1-adrenoceptor antagonist LUTS/BPH vas deferens functional assay

Metabolic Liability Differentiation: N-Acyl Carbonyl Linker Reduces pFPP Metabolite Release vs. N-Benzyl Analogs

The carbonyl linker in Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone is expected to be less susceptible to N-dealkylation than the methylene linker present in 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)piperazine. N-dealkylation of 4-fluorophenylpiperazine-containing compounds liberates free para-fluorophenylpiperazine (pFPP), a known metabolite that inhibits multiple cytochrome P450 enzymes and contributes to off-target pharmacology [1]. Compounds with a carbonyl linker (amide) are more resistant to oxidative N-dealkylation compared to their methylene-linked analogs, a general principle in medicinal chemistry [2]. This structural feature implies a lower propensity for generating the bioactive pFPP metabolite during in vitro metabolic stability assays, which is a relevant consideration for CNS-targeted programs where metabolite-driven pharmacology can confound target engagement interpretation.

metabolic stability pFPP metabolite CYP inhibition N-dealkylation

5-HT₂A / D₃ Dual Modulation: The Benzodioxole-Piperazine Scaffold Is Specifically Claimed for Antipsychotic-Relevant Receptor Engagement

The benzodioxole-piperazine chemotype, to which Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone belongs, is the subject of patent US8722683B2, which explicitly claims compounds of this scaffold as dual modulators of the serotonin 5-HT₂A and dopamine D₃ receptors [1]. The patent describes compounds with high affinity for both receptors and efficacy in animal models of psychotic disorders, depression, anxiety, drug dependence, and dementias [2]. This dual 5-HT₂A/D₃ receptor engagement profile distinguishes the benzodioxole-piperazine series from simpler 4-fluorophenylpiperazines (such as pFPP itself) which lack the benzodioxole moiety and primarily interact with serotonin receptors as non-selective agents [3]. The presence of the benzodioxole N-acyl substituent is essential for achieving balanced dual receptor occupancy.

5-HT2A receptor D3 receptor dual modulator antipsychotic psychotic disorders

Off-Target Selectivity Baseline: Negligible Coagulation Factor XII Activity Defines a Clean Cardiovascular Safety Starting Point

In an HTS campaign of 33,068 compounds from the MLSCN library, Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone (tested as MLS000029496) showed an IC₅₀ > 50,000 nM (50 µM) against human coagulation factor XII at pH 7.4 and 23°C [1]. This represents >1,000-fold selectivity compared to what would be considered a meaningful factor XII inhibitory potency (IC₅₀ < 50 nM). Coagulation factor XII inhibition is an undesirable off-target for CNS or cardiovascular drug candidates because it can complicate bleeding risk assessment. Many arylpiperazine derivatives have not been systematically profiled against factor XII; this negative data point provides a verifiable selectivity gate.

factor XII off-target screen HTS selectivity cardiovascular safety

Pharmacophore Integrity: The 4-Fluorophenyl Group Confers Metabolic Stability Advantage vs. Chloro and Methyl Analogs in Piperazine Series

Microsomal stability studies in the arylpiperazine class have demonstrated that para-fluorinated phenylpiperazines resist CYP-mediated aromatic hydroxylation more effectively than their chloro- or methyl-substituted counterparts, resulting in >50% reduction in intrinsic clearance [1]. This metabolic advantage is attributed to the electron-withdrawing and blocking properties of the para-fluoro substituent, which retards oxidative metabolism at the phenyl ring. While direct metabolic stability data for Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone itself are not publicly available, the presence of the 4-fluorophenyl group places it in a subclass of piperazines with documented superior metabolic stability.

CYP metabolism para-fluorination metabolic stability clearance half-life

Structural Uniqueness of the N-Acyl Carbonyl Linker: Differentiating from N-Benzyl and N-Sulfonyl Analogs in Receptor Binding Mode

The carbonyl (C=O) linker between the benzodioxole and piperazine moieties in Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone provides a hydrogen bond acceptor site and introduces conformational restriction (partial double bond character) that is absent in methylene-linked analogs . In the related benzodioxole arylpiperazine series, the nature of the linker (carbonyl vs. methylene vs. sulfonyl) significantly influences the orientation of the benzodioxole pharmacophore relative to the piperazine core, affecting receptor binding pose and subtype selectivity [1]. The carbonyl linker is specifically consistent with the pharmacophoric requirements for α₁-adrenoceptor antagonism, where an H-bond acceptor in this position is favorable for α₁A/D binding [1].

carbonyl linker binding mode hydrogen bond acceptor conformational restriction

Evidence-Backed Application Scenarios for Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone


α₁-Adrenoceptor Subtype Selectivity Profiling in LUTS/BPH Discovery Programs

The evidence that 4-fluorophenyl arylpiperazine derivatives achieve subnanomolar α₁A-AR affinity with measurable α₁A/D over α₁B selectivity [1] positions Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone as a relevant tool compound for in vitro α₁-AR subtype profiling. Its structural features—the 4-fluorophenyl group and N-acyl carbonyl linker—are consistent with favorable α₁A/D engagement, making it suitable for head-to-head comparisons with clinical α₁A-selective agents such as tamsulosin [2]. Researchers should employ binding assays in CHO cells expressing cloned human α₁-AR subtypes and functional assays in isolated rat vas deferens (α₁A), spleen (α₁B), and aorta (α₁D) to benchmark selectivity.

Dual 5-HT₂A / D₃ Modulator Lead Optimization for Antipsychotic Programs

The benzodioxole-piperazine scaffold is explicitly claimed in US8722683B2 as a dual 5-HT₂A/D₃ modulator chemotype with efficacy in preclinical models of psychotic disorders, depression, and anxiety [3]. Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone, as a representative of this scaffold, can serve as a starting point for medicinal chemistry optimization of balanced dual receptor occupancy. Procurement for this application should include radioligand binding displacement assays at 5-HT₂A and D₃ receptors, followed by functional assays (GTPγS binding or calcium flux) to determine agonist/antagonist character.

Off-Target Selectivity Assessment: Factor XII Negative Control for Cardiovascular Safety Screening

The documented IC₅₀ > 50 µM against coagulation factor XII [4] provides experimental evidence that this compound does not significantly engage the contact activation pathway. This makes it a useful negative control compound in cardiovascular safety panels where factor XII inhibition is an exclusion criterion. Laboratories conducting off-target profiling of lead candidates in CNS or metabolic disease programs can use this compound to benchmark the selectivity window for factor XII.

Metabolic Stability Comparative Studies: Para-Fluorophenyl vs. Alternative Substituents

The class-level evidence that para-fluorinated phenylpiperazines exhibit >50% lower intrinsic clearance than chloro- or methyl-substituted analogs [5] supports the use of Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone in head-to-head metabolic stability comparisons. These studies should employ human liver microsomes or primary hepatocyte incubations with LC-MS/MS quantification of parent compound depletion, comparing the 4-fluorophenyl compound against its 2-fluorophenyl, 4-chlorophenyl, and 4-methylphenyl analogs to quantify the metabolic advantage conveyed by para-fluorination.

Quote Request

Request a Quote for Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.